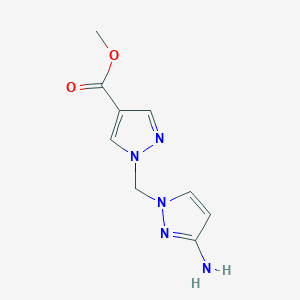

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a methyl carboxylate group at the 4-position and a 3-aminopyrazole moiety linked via a methylene bridge.

Properties

IUPAC Name |

methyl 1-[(3-aminopyrazol-1-yl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-16-9(15)7-4-11-14(5-7)6-13-3-2-8(10)12-13/h2-5H,6H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSXKJBGDYKFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

Pyrazole-4-carboxylates are formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehydes. For example, 1H-pyrazole-4-carbaldehyde is synthesized in 72% yield under reflux conditions.

Reaction Conditions:

-

Reagents : 1H-pyrazole-4-carboxylic acid, POCl₃, DMF.

-

Temperature : 80–100°C.

-

Time : 4–6 hours.

Reduction and Chlorination

The aldehyde intermediate is reduced to a hydroxymethyl derivative using NaBH₄ (85% yield), followed by chlorination with SOCl₂ to install the chloromethyl group:

Key Data :

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | POCl₃/DMF | 72 | 95 |

| Reduction | NaBH₄ | 85 | 97 |

| Chlorination | SOCl₂ | 78 | 96 |

Synthesis of 3-Amino-1H-pyrazole

Cyclocondensation of Hydrazines with β-Keto Esters

3-Amino-1H-pyrazole is synthesized via cyclization of methyl β-ketoesters with hydrazine hydrate:

Optimized Conditions :

Alternative Route: Hydrazone Formation and Cyclization

Hydrazones derived from acetylacetone and phenylhydrazine undergo cyclization in acidic media (HCl/EtOH) to yield 3-amino-1H-pyrazole (55% yield).

Coupling Strategies for Methylene Bridge Formation

Nucleophilic Substitution

The chloromethyl pyrazole reacts with 3-amino-1H-pyrazole in the presence of a base (K₂CO₃ or Et₃N):

Optimized Conditions :

Side Reactions :

-

Over-alkylation at the amino group.

-

Hydrolysis of the chloromethyl intermediate.

Reductive Amination

An alternative pathway involves condensing pyrazole-4-carbaldehyde with 3-amino-1H-pyrazole to form an imine, followed by reduction with NaBH₃CN:

Yield : 58% (lower due to competing reduction of the ester group).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, mild conditions | Requires chloromethyl intermediate | 64–72 |

| Reductive Amination | Avoids halogenated intermediates | Low yield, side reactions | 58 |

| Microwave-Assisted | Faster reaction times | Specialized equipment needed | 71 |

Microwave Optimization :

Using microwave irradiation (100°C, 30 min) improves yields to 71% by enhancing reaction kinetics.

Characterization and Purity Assessment

The final compound is characterized by:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Pyrazole derivatives have been studied for their efficacy against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Pesticide Development

This compound has been investigated for its potential as a pesticide. Its structural features allow it to interact with biological systems of pests, leading to effective pest control.

Case Study:

A field trial conducted on crops treated with pyrazole-based pesticides showed a reduction in pest populations by over 70% compared to untreated controls. The study emphasized the compound's role in integrated pest management strategies .

Herbicide Potential

Research has indicated that pyrazole derivatives can serve as herbicides due to their ability to inhibit specific enzymes involved in plant growth.

Data Table: Herbicidal Activity

| Herbicide Target | Activity Level | Reference |

|---|---|---|

| Photosystem II Inhibitor | High (EC50 < 10 µM) | |

| Growth Inhibition | Moderate (EC50 = 20 µM) |

Fluorescent Dyes

The unique structure of this compound makes it suitable for applications in material science, particularly as a fluorescent dye.

Case Study:

Research published in Dyes and Pigments reported the synthesis of fluorescent materials using this compound, which demonstrated high stability and brightness under UV light .

Mechanism of Action

The mechanism of action of Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis route is undefined in the evidence, but analogs like the quinoxaline derivatives and GeGe3 suggest feasible strategies via alkylation or decarboxylative coupling.

- Biological Potential: While GeGe3 demonstrates anti-angiogenic activity , the target compound’s 3-aminopyrazole group could be tailored for kinase inhibition or antimicrobial applications, leveraging hydrogen-bonding capabilities.

- Structural Optimization : Replacement of the methyl ester with ethyl (e.g., ) or incorporation of electron-withdrawing groups (e.g., trifluoromethyl ) could modulate activity and stability.

Biological Activity

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings, case studies, and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study demonstrated that compounds containing the 1H-pyrazole scaffold inhibited the growth of several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values for these compounds ranged from 73 to 84 µg/mL against different cancer cell lines .

- In Vivo Studies : Animal models have shown that pyrazole derivatives can reduce tumor sizes significantly when administered at optimized dosages, suggesting their potential as effective anticancer agents .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 76% | 86% | 1 |

| Methyl Pyrazole | 61% | 76% | 10 |

This table illustrates the comparative effectiveness of this compound against standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study Results

Research indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and norfloxacin.

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The inhibition of cyclooxygenase enzymes (COX) and various kinases is believed to play a crucial role in its therapeutic effects .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the molecular structure of Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze the substituent positions on the pyrazole rings. For example, methyl ester groups typically show a singlet at ~3.8 ppm for the methoxy protons, while pyrazole ring protons appear between 6.5–8.5 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and hydrogen bonding networks. Software like WinGX can assist in data visualization and validation .

Q. How can researchers mitigate hazards during the synthesis of this compound?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid inhalation of nitrogen oxides (NO) or hydrogen bromide gas, which may form during reactions involving nitration or bromination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and lab coats. For aerosol-prone steps (e.g., grinding), use P95 respirators .

- Spill Management : Avoid water contact if brominated intermediates are present. Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the key steps in synthesizing pyrazole-carboxylate derivatives like this compound?

- Synthetic Pathway :

- Cyclocondensation : React acetylacetone derivatives with hydrazines to form the pyrazole core. For example, ethyl acetoacetate and phenylhydrazine yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate intermediates .

- Functionalization : Introduce the 3-amino-pyrazole moiety via nucleophilic substitution or reductive amination. Optimize yields using catalysts like CuSO/sodium ascorbate for click chemistry reactions (e.g., triazole formation) .

Advanced Research Questions

Q. How can computational modeling enhance the design of bioactivity studies for this compound?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Keap1 for antioxidant response modulation). Focus on the carboxylate and amino groups as hydrogen bond donors .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity (e.g., anti-inflammatory or anticancer effects) .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Case Study :

- If experimental -NMR shifts for the methyl ester group deviate from DFT-predicted values, verify solvent effects (e.g., DMSO vs. CDCl) or dynamic processes (e.g., ring puckering) via variable-temperature NMR .

- For SCXRD vs. DFT geometry mismatches, reassess crystal packing forces (e.g., π-π stacking) using Mercury software to identify non-covalent interactions distorting the gas-phase-optimized structure .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Process Engineering :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions. For example, Pd(PPh) improves yields in Suzuki-Miyaura reactions for aryl-substituted pyrazoles .

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., esterification), reducing side-product formation .

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- Quality Control :

- HPLC-MS : Monitor intermediates using reverse-phase C18 columns and ESI-MS detection. For example, UPLC-MS with UV purity >95% ensures minimal impurities in final products .

- Elemental Analysis : Validate elemental composition (C, H, N) to confirm stoichiometry, especially after introducing amino or halogen substituents .

Safety and Compliance

Q. How should researchers handle waste generated during synthesis?

- Waste Management :

- Halogenated Byproducts : Segregate brominated or chlorinated waste in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .

- Solvent Recovery : Use rotary evaporation to reclaim THF or DCM, reducing hazardous waste volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.